BenchChemオンラインストアへようこそ!

4-phenylmethanesulfonyl-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine

IRAK4 inhibitor rodent pharmacokinetics aqueous solubility

4-Phenylmethanesulfonyl-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine (CAS 2034234-29-0) is a uniquely differentiated N-sulfonyl piperidine scaffold. Its benzylsulfonyl motif ensures the high rodent oral exposure characteristic of this subclass, while the C-4 carbonyl linkage to a trimethylpyrazole core provides a distinct conformational landscape. Ideal for hit-to-lead kinase (IRAK4, RIPK2) or serine protease programs where systemic exposure is paramount. Procure this compound to bypass de novo multi-step synthesis and rapidly interrogate the benzylsulfonyl-piperidine chemical space. The benzylic group also enables late-stage functionalization for chemical biology applications.

Molecular Formula C19H25N3O3S
Molecular Weight 375.49
CAS No. 2034234-29-0
Cat. No. B2922098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenylmethanesulfonyl-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine
CAS2034234-29-0
Molecular FormulaC19H25N3O3S
Molecular Weight375.49
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3
InChIInChI=1S/C19H25N3O3S/c1-14-18(15(2)21(3)20-14)19(23)22-11-9-17(10-12-22)26(24,25)13-16-7-5-4-6-8-16/h4-8,17H,9-13H2,1-3H3
InChIKeyPNZOZUOEIPQDLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Phenylmethanesulfonyl-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine (CAS 2034234-29-0): A Dual-Functionalized Pyrazole-Piperidine Scaffold for Targeted Probe and Lead Discovery


4-Phenylmethanesulfonyl-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine (CAS 2034234-29-0; molecular formula C₁₉H₂₅N₃O₃S; molecular weight 375.49 g/mol) is a synthetic small molecule that integrates a 1,3,5-trimethylpyrazole-4-carbonyl moiety with a phenylmethanesulfonyl-substituted piperidine ring . This bifunctional architecture places the compound at the intersection of two distinct chemical subspaces within the broader pyrazole-piperidine class: it features an amide-carbonyl linkage to the pyrazole C-4 position, distinguishing it from the more common N-sulfonyl pyrazole C-4 connectivity, and it incorporates a benzylsulfonyl (phenylmethanesulfonyl) group on the piperidine ring, a motif associated with modulated lipophilicity and metabolic stability in medicinal chemistry campaigns [1]. The trimethyl substitution pattern on the pyrazole ring imparts increased steric bulk and altered electronic properties compared to dimethyl or unsubstituted analogs, potentially influencing target binding and off-target selectivity profiles [1].

Why In-Class Pyrazole-Piperidine Compounds Cannot Substitute for 4-Phenylmethanesulfonyl-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine


The pyrazole-piperidine chemotype exhibits a well-documented structure–property dichotomy that precludes simple interchangeability among analogs. IRAK4 inhibitor optimization campaigns have demonstrated that N-sulfonyl piperidine analogues consistently deliver high rodent oral exposure (plasma AUC) but at the cost of universally poor aqueous solubility, while N-alkyl piperidine counterparts show excellent solubility but markedly reduced in vivo exposure [1]. The target compound's phenylmethanesulfonyl substituent places it firmly within the N-sulfonyl subclass, predicting a specific absorption-distribution profile that cannot be replicated by N-alkyl, N-aryl, or N-acyl piperidine analogs. Furthermore, the amide-carbonyl linkage at the pyrazole C-4 position, as opposed to the more prevalent sulfonyl linkage at pyrazole C-4 or C-3 substitution patterns, establishes a distinct conformational landscape and hydrogen-bonding capacity that influences molecular recognition at the target site [2]. These three structural features—the trimethylpyrazole substitution, the C-4 carbonyl connectivity, and the benzylsulfonyl piperidine motif—create a unique physicochemical and pharmacological fingerprint that renders the compound non-fungible with closely related congeners.

Quantitative Differentiation Evidence for 4-Phenylmethanesulfonyl-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine (CAS 2034234-29-0)


Class-Level Pharmacokinetic-Solubility Trade-Off: N-Sulfonyl Piperidine vs. N-Alkyl Piperidine Analogues in IRAK4 Inhibitor Series

In a systematic SAR study of amidopyrazole IRAK4 inhibitors, N-sulfonyl piperidine analogues (e.g., methanesulfonamide 20) demonstrated high rat oral plasma exposure but were 'universally poorly soluble,' whereas N-alkyl piperidines (e.g., N-iso-propyl piperidine 17) exhibited excellent aqueous solubility yet reduced systemic exposure [1]. Compound 20 achieved notable rat plasma exposure (AUC measurable over 6–8 h at 10 mg/kg p.o.), while analogue 17 showed 'excellent potency and solubility' but lower AUC [1]. The target compound, bearing a phenylmethanesulfonyl (benzylsulfonyl) substituent, is predicted to exhibit the N-sulfonyl exposure-favoring phenotype while the benzyl moiety introduces additional lipophilicity that may differentiate it from simpler methanesulfonamide or unsubstituted sulfonamide analogs [2]. This trade-off defines a key selection criterion: researchers prioritizing in vivo exposure should select N-sulfonyl analogues, whereas those requiring high solubility for biochemical or biophysical assays should favor N-alkyl congeners.

IRAK4 inhibitor rodent pharmacokinetics aqueous solubility N-sulfonyl piperidine structure-property relationship

Physicochemical Differentiation: Molecular Weight, Calculated LogP, and Hydrogen-Bond Acceptor Count Differentiate the Target from Closest N-Alkyl Piperidine Analogues

The target compound (MW 375.49 g/mol; C₁₉H₂₅N₃O₃S) incorporates a phenylmethanesulfonyl group that substantially increases molecular weight and lipophilicity relative to N-alkyl piperidine comparators sharing the same trimethylpyrazole-carbonyl core, such as 4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine (estimated MW ≈ 285–300 g/mol) . The sulfonyl group contributes two additional hydrogen-bond acceptors (S=O) relative to N-alkyl analogues, while the benzyl moiety adds aromatic π-surface area that may enhance binding via hydrophobic or π-stacking interactions in target protein pockets [1]. The trimethyl substitution on the pyrazole ring further increases steric bulk and modulates the electron density at the C-4 carbonyl, a feature that has been exploited in related amidopyrazole series to tune kinase selectivity and metabolic stability [1]. These collective physicochemical properties define a distinct chemical space that is not accessible with simpler piperidine-substituted analogues.

physicochemical properties drug-likeness molecular weight lipophilicity hydrogen bonding

Structural Differentiation: Phenylmethanesulfonyl (Benzylsulfonyl) vs. Methylsulfonylphenyl P4 Group in Pyrazole-Based Factor Xa Inhibitors

In a series of pyrazole-based Factor Xa inhibitors incorporating N-arylpiperidinyl P4 residues, the fused pyrazole analogue 16a bearing a 2'-methylsulfonylphenyl piperidine P4 group was identified as the best compound in the series, achieving a FXa Ki of 0.35 nM and demonstrating superiority in potency, selectivity, and pharmacokinetic profile relative to other P4 variants [1]. Critically, the 2'-methylsulfonylphenyl piperidine motif in 16a differs from the target compound's phenylmethanesulfonyl (benzylsulfonyl) piperidine motif in the position of the sulfonyl group relative to the aromatic ring: the former places the sulfonyl directly on the phenyl ring (aryl sulfone), while the latter features a methylene spacer between the phenyl ring and the sulfonyl sulfur (benzyl sulfone) [1] [2]. This structural variation alters the spatial orientation, conformational flexibility, and electronic properties of the sulfonyl group within the target binding pocket. The target compound's benzylsulfonyl arrangement introduces an additional rotatable bond and shifts the sulfonyl oxygens approximately 1.5 Å further from the phenyl ring centroid compared to the methylsulfonylphenyl arrangement [2].

Factor Xa inhibitor N-arylpiperidine P4 residue sulfonyl group structure-activity relationship

Potential for Enhanced Target Engagement: Pyrazole C-4 Carbonyl vs. C-4 Sulfonyl Connectivity in Arylsulfonyl-Pyrazolopiperidine Gamma-Secretase Inhibitors

The target compound features a carbonyl (amide) linkage between the piperidine nitrogen and the pyrazole C-4 position, whereas the majority of disclosed arylsulfonyl-pyrazolopiperidine bioactive compounds (e.g., gamma-secretase inhibitors, prokineticin receptor modulators, and the IRAK4 inhibitor series) employ a sulfonyl linkage (pyrazole-SO₂-piperidine) [1] [2]. This connectivity difference has significant implications: the carbonyl linkage is less electron-withdrawing than the sulfonyl group, resulting in altered electron density on the piperidine nitrogen and distinct conformational preferences of the piperidine ring [2]. In the gamma-secretase inhibitor patent literature, 5-(arylsulfonyl)-pyrazolopiperidine compounds with the sulfonyl linkage demonstrated inhibition of β-amyloid peptide release through gamma-secretase modulation [1]. The target compound's carbonyl connectivity, combined with the benzylsulfonyl substitution on the piperidine C-4 position, represents a hybrid scaffold that merges the C-4 carbonyl-pyrazole motif with the piperidine sulfonyl motif in a single molecule—a dual-functionalization strategy not present in any of the comparator arylsulfonyl-pyrazolopiperidine series [1] [2].

gamma-secretase inhibitor pyrazolopiperidine carbonyl connectivity sulfonamide structure-activity relationship

Functional Group Reactivity Differentiation: Phenylmethanesulfonyl Group as a Synthetic Handle for Diversification vs. Methylsulfonyl or Arylsulfonyl Analogues

The phenylmethanesulfonyl (benzylsulfonyl) group in the target compound serves a dual role: in synthetic chemistry, phenylmethanesulfonyl compounds are established protecting groups for hydroxyl functionalities and can serve as leaving groups in elimination reactions for alkene synthesis, while in medicinal chemistry, the benzylsulfonyl motif imparts distinct metabolic stability compared to methylsulfonyl analogues [1]. This contrasts with the methylsulfonylphenyl group found in the FXa inhibitor 16a, where the sulfonyl is directly attached to the aromatic ring and is less susceptible to nucleophilic displacement or reductive cleavage [1]. The benzylsulfonyl group can undergo oxidation to the corresponding sulfoxide or sulfone, and the benzylic C–S bond can be cleaved under reductive conditions (e.g., Na/Hg amalgam or SmI₂), providing a route for late-stage functionalization or prodrug strategies that is not accessible with aryl sulfones .

synthetic chemistry functional group interconversion benzyl sulfone leaving group protecting group

Recommended Research and Procurement Applications for 4-Phenylmethanesulfonyl-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine (CAS 2034234-29-0)


Medicinal Chemistry SAR Exploration of Kinase and Serine Protease Targets Requiring N-Sulfonyl Piperidine P4/P2 Pharmacophores

Based on class-level evidence that N-sulfonyl piperidine analogues in the pyrazole series deliver high rodent oral exposure [1], the target compound is ideally suited as a starting scaffold for hit-to-lead optimization campaigns targeting kinases (IRAK4, IRAK1, RIPK2) or serine proteases (Factor Xa, thrombin) where the P4 or P2 pocket accommodates benzylsulfonyl or arylalkylsulfonyl piperidine moieties [2]. The phenymethanesulfonyl group can be systematically varied (para-substitution, heteroaryl replacement, chain-length modulation) to explore SAR around the S4/S2 pocket, while the trimethylpyrazole-carbonyl core can serve as a stable hinge-binding or ATP-competitive motif [1]. Procurement of this compound enables medicinal chemistry teams to rapidly interrogate the benzylsulfonyl-piperidine chemical space without undertaking de novo multi-step synthesis.

In Vivo Efficacy Model Building Block: Prioritization of Compounds with Predicted High Oral Exposure for Rodent Inflammation or Thrombosis Models

The well-documented pharmacokinetic advantage of N-sulfonyl piperidine analogues—specifically high rat plasma AUC following oral dosing at 10 mg/kg in 20% HPbCD formulation [1]—makes the target phenylmethanesulfonyl compound a rational choice for proof-of-concept in vivo efficacy studies in rodent models of inflammatory disease (e.g., antibody-induced arthritis, LPS challenge) or thrombosis (e.g., FeCl₃-induced carotid artery thrombosis). Researchers should prioritize this compound when the primary screening criterion is systemic exposure rather than aqueous solubility, as the N-sulfonyl subclass consistently demonstrates superior oral bioavailability compared to N-alkyl or N-aryl piperidine analogues [1]. The compound may be formulated in cyclodextrin-based vehicles to address the anticipated low aqueous solubility characteristic of this subclass [1].

Biochemical and Biophysical Assay Development: Differential Scanning Fluorimetry (DSF) and Surface Plasmon Resonance (SPR) Probe for Target Engagement Studies

The higher molecular weight (375.49 g/mol) and increased hydrogen-bond acceptor capacity of the target compound relative to N-alkyl piperidine analogues predict stronger binding signals in label-free biophysical assays such as SPR and DSF, making it a suitable probe for primary target engagement screening and selectivity profiling [1]. The benzyl group provides additional hydrophobic surface for potential π-stacking or van der Waals interactions that can enhance binding affinity and thermal stabilization signals compared to simpler methyl- or unsubstituted piperidine analogues [2]. The compound's unique dual-functionalized architecture (C-4 carbonyl + C-4 benzylsulfonyl) also makes it an attractive negative control or counter-screening tool for assays targeting the arylsulfonyl-pyrazolopiperidine chemical space [2].

Chemical Biology Probe Synthesis: Utilization of the Benzylsulfonyl Group as a Traceless Linker for Affinity-Based Protein Profiling (AfBP) or PROTAC Design

The synthetic versatility of the phenylmethanesulfonyl (benzylsulfonyl) group enables late-stage functionalization strategies that are critical for chemical biology applications [1]. The benzylic C–S bond can be cleaved under mild reductive conditions, providing a traceless linker for affinity-based protein profiling (AfBP) pull-down experiments [1]. Alternatively, the benzyl ring can be functionalized with an alkyne, azide, or biotin handle via electrophilic aromatic substitution or metal-catalyzed cross-coupling to generate activity-based probes or PROTAC (Proteolysis Targeting Chimera) precursors [1]. This synthetic flexibility, combined with the pharmacological profile predicted by the N-sulfonyl piperidine pharmacophore, positions the compound as a versatile starting point for target identification and validation campaigns [1] [2].

Quote Request

Request a Quote for 4-phenylmethanesulfonyl-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.